molecular formula C14H20N2O4S2 B6963402 N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide

Cat. No.: B6963402
M. Wt: 344.5 g/mol
InChI Key: VBTVHXKYINRUAQ-UHFFFAOYSA-N
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Description

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and an ethanesulfonamide group

Properties

IUPAC Name

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-3-22(19,20)15-12-4-6-16(7-5-12)14(18)13-8-11(9-21-13)10(2)17/h8-9,12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTVHXKYINRUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC(=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylthiophene-2-carbonyl)piperidine: Lacks the ethanesulfonamide group.

    N-(4-acetylthiophene-2-carbonyl)piperazine: Contains a piperazine ring instead of a piperidine ring.

    N-(4-acetylthiophene-2-carbonyl)pyridine: Contains a pyridine ring instead of a piperidine ring

Uniqueness

N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide is unique due to the presence of both the ethanesulfonamide group and the piperidine ring, which confer specific chemical and biological properties that are not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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